Bienvenue dans la boutique en ligne BenchChem!

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid

Platelet Aggregation Oxylipin Pharmacology Cardiovascular Lipidomics

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid, commonly referred to as (±)7(8)-DiHDPA or 7,8-DiHDPE, is a dihydroxylated ω-3 polyunsaturated fatty acid (C22:5; molecular weight 362.5 g/mol) belonging to the docosanoid family of oxylipins. It is endogenously generated through the cytochrome P450 epoxygenase-mediated oxidation of docosahexaenoic acid (DHA), followed by epoxide hydrolase-catalyzed hydrolysis of the intermediate 7,8-epoxydocosapentaenoic acid (7,8-EpDPA).

Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
CAS No. 168111-93-1
Cat. No. B130916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid
CAS168111-93-1
Synonyms7,8-dihydroxydocosa-4Z,10Z,13Z,16Z,19Z-pentaenoic acid
Molecular FormulaC22H34O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O
InChIInChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1
InChIKeyDPZIOENSPXELQY-JYFGGXQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic Acid (CAS 168111-93-1): Compound Overview and Sourcing Context


7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid, commonly referred to as (±)7(8)-DiHDPA or 7,8-DiHDPE, is a dihydroxylated ω-3 polyunsaturated fatty acid (C22:5; molecular weight 362.5 g/mol) belonging to the docosanoid family of oxylipins . It is endogenously generated through the cytochrome P450 epoxygenase-mediated oxidation of docosahexaenoic acid (DHA), followed by epoxide hydrolase-catalyzed hydrolysis of the intermediate 7,8-epoxydocosapentaenoic acid (7,8-EpDPA) [1]. This compound functions as an epoxygenase metabolite with demonstrated capacity to suppress platelet aggregation and thromboxane synthesis in isolated platelets [1].

Why Generic Substitution of 7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic Acid Fails in Scientific Research


The DHA CYP450 oxylipin metabolic network generates a panel of regioisomeric dihydroxydocosapentaenoic acids, including 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-DiHDPA, each differing solely in the position of the vicinal diol moiety along the 22-carbon backbone [1]. Despite their shared molecular formula, these regioisomers are not functionally interchangeable. The IC50 values for platelet aggregation inhibition across the DHA diol family span a range from 3.4 to 11.7 µM, and the selectivity window relative to thromboxane synthesis inhibition varies substantially among individual metabolites [2]. Furthermore, each regioisomer exhibits a unique chromatographic retention time and diagnostic mass spectrometric fragmentation pattern, which is essential for definitive identification and quantitation in complex biological matrices [1]. Substituting one regioisomer for another without verification introduces both functional and analytical ambiguity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic Acid


Platelet Aggregation Inhibition: Potency of 7,8-DiHDPA Relative to DHA Epoxide and Diol Regioisomeric Families

The DHA-derived diol metabolite family, which includes 7,8-DiHDPA, inhibits arachidonic acid-induced washed platelet aggregation with a reported IC50 range of 3.4 to 11.7 µM [1]. In comparison, the precursor DHA epoxide family (EpDPAs) exhibits greater potency with an IC50 range of 0.7 to 1.5 µM [1]. While the EpDPAs are approximately 5- to 8-fold more potent than the diols, the diols retain functional selectivity because their IC50 for thromboxane A₂ synthesis inhibition exceed 100 µM, yielding a selectivity ratio of >10–30 fold for anti-aggregatory activity over thromboxane suppression [1]. This moderate potency combined with maintained selectivity is a hallmark of the diol class, distinguishing them from the epoxides which show both higher potency and variable thromboxane inhibition.

Platelet Aggregation Oxylipin Pharmacology Cardiovascular Lipidomics

Solubility Profile of 7,8-DiHDPA Versus Other DiHDPA Regioisomers: Implications for Experimental Formulation

7,8-DiHDPA exhibits a defined solubility profile across common laboratory solvents: 50 mg/mL in DMF, DMSO, and ethanol, and 0.25 mg/mL in PBS at pH 7.2 . This solubility profile is essentially identical to that reported for the 10,11-DiHDPA regioisomer, which also demonstrates 50 mg/mL solubility in DMF, DMSO, and ethanol, and 0.25 mg/mL in PBS (pH 7.2) . The consistent solubility across regioisomers confirms that experimental formulation protocols (e.g., stock solution preparation in organic solvents with subsequent dilution into aqueous buffers) can be applied uniformly within the DiHDPA class.

Solubility Formulation Compatibility Oxylipin Standardization

Purity and Analytical Quality Control: Certified Purity of 7,8-DiHDPA from Major Vendors

Commercially available (±)7(8)-DiHDPA (CAS 168111-93-1) is supplied with a certified purity of ≥98% as determined by chromatographic methods by vendors such as Cayman Chemical . Similarly, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis, typically reporting a purity of 95% . This high level of purity is critical for quantitative lipidomics workflows where analyte standards are used to construct calibration curves and for accurate signal normalization in multiple reaction monitoring (MRM)-based LC-MS/MS assays.

Purity Certification Quality Control Oxylipin Standard

Recommended Application Scenarios for 7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic Acid in Research and Industry


Platelet Aggregation and Thrombosis Research: Evaluating Epoxygenase Pathway-Mediated Anti-Aggregatory Effects

Given the established class-level selectivity of DHA-derived diol metabolites for inhibiting platelet aggregation at concentrations below those required for thromboxane synthesis suppression [1], 7,8-DiHDPA is a suitable tool compound for probing epoxygenase pathway contributions to platelet function. In washed platelet assay systems, this compound facilitates dose-response experiments designed to decouple anti-aggregatory activity from thromboxane pathway interference, a critical distinction not achievable with parent DHA or epoxide precursors which exhibit overlapping inhibitory profiles [1].

Targeted Lipidomics and Oxylipin Profiling: Use as a Quantitative LC-MS/MS Standard

7,8-DiHDPA serves as an authentic analytical standard for the identification and quantitation of the 7,8-dihydroxydocosapentaenoic acid regioisomer in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its defined purity (≥98%) and unique chromatographic retention time make it indispensable for constructing calibration curves in multiple reaction monitoring (MRM) assays, ensuring accurate quantification of this specific metabolite within the complex oxylipin profile derived from DHA CYP450 metabolism [2].

Inflammation Resolution and Specialized Pro-Resolving Mediator (SPM) Research

As a member of the broader docosanoid family of specialized pro-resolving mediators, 7,8-DiHDPA is relevant for studies investigating the resolution phase of acute inflammation. While more extensively characterized SPMs such as resolvin D1 and maresin 1 act via specific G protein-coupled receptors, the CYP450-derived diol metabolites represent a parallel branch of DHA metabolism that contributes to the overall pro-resolving lipid mediator milieu [3]. Inclusion of 7,8-DiHDPA in lipid mediator profiling panels enables a more comprehensive mapping of CYP450-derived versus lipoxygenase-derived DHA metabolites in models of inflammation resolution.

DHA Metabolism and Nutritional Lipidomics Studies

7,8-DiHDPA is a direct product of the sequential action of cytochrome P450 epoxygenases and epoxide hydrolases on DHA, which is one of the five major regioisomeric dihydroxydocosapentaenoic acid metabolites identified in rat liver microsomal incubations [2]. Researchers investigating the metabolic fate of dietary or supplemented DHA can use this compound as a reference standard to trace CYP450-dependent oxidation pathways, particularly in studies examining the effect of genetic variations, pharmacological inhibitors, or disease states on DHA oxylipin production [2].

Quote Request

Request a Quote for 7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.